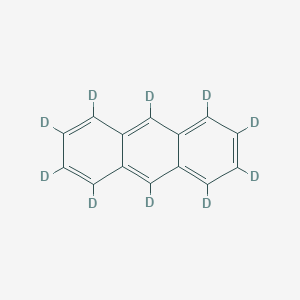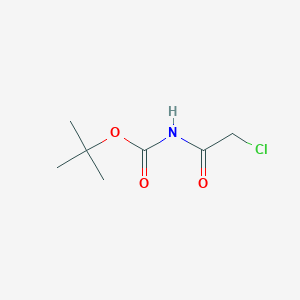
叔丁基(2-氯乙酰)氨基甲酸酯
描述
Tert-Butyl (2-chloroacetyl)carbamate is a chemical compound with the CAS Number: 120158-03-4 . It has a molecular weight of 193.63 and its IUPAC name is tert-butyl chloroacetylcarbamate . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of tert-butyl (2-chloroacetyl)carbamate involves the reaction of 2-chloroacetamide with oxalyl chloride in 1,2-dichloroethane . The reaction is carried out at 0° C .Molecular Structure Analysis
The molecular structure of tert-Butyl (2-chloroacetyl)carbamate contains a total of 24 atoms; 12 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . It also contains 23 bonds; 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 (thio-) carbamate(s) (aliphatic), and 1 imide(s) (-thio) .Physical And Chemical Properties Analysis
Tert-Butyl (2-chloroacetyl)carbamate is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
氢键相互作用研究: 它用于研究氢键相互作用及其在将分子组装成三维结构中的作用 (Das 等人,2016).
五-N-保护聚酰胺的合成: 该化合物对五-N-保护聚酰胺 1 的合成至关重要,五-N-保护聚酰胺 1 是热五胺的衍生物,含有五个可独立去除的氨基保护基团 (Pak 和 Hesse,1998).
特定乙胺的制备: 它用于制备 2-(2-((6-氯己基)氧基)乙氧基)乙胺,展示了它在创建特定化学结构中的作用 (Wu,2011).
获得受保护的氨基酸: 该化合物可通过温和高效的一锅柯蒂斯重排反应提供受保护的氨基酸 (Lebel 和 Leogane,2005).
交叉偶联反应: 它用于各种芳基(杂)卤化物与 Cs2CO3 在 1,4-二氧六环中进行交叉偶联反应 (Qin 等人,2010).
对映选择性合成: 叔丁基(4-氧代-4-芳基丁基)氨基甲酸酯用于对映选择性合成 2-取代芳基吡咯烷,证明了它在立体化学中的重要性 (Zhou 等人,2019).
非天然糖肽构件的产生: 该化合物可在糖基化条件下用于产生非天然糖肽构件 (Henry 和 Lineswala,2007).
MeNHCH2 合成子的来源: 它充当 MeNHCH2 合成子的来源,MeNHCH2 合成子可以水解产生官能化氨基甲酸酯 (Guijarro 等人,1996).
细胞毒性活性研究: 合成的 (R)-叔丁基 (1-羟基丁-3-炔-2-基) 氨基甲酸酯已对其对几种人癌细胞系的细胞毒性活性进行了研究 (Tang 等人,2014).
抗心律失常和降压活性: 1-叔丁基-1-(3-环戊氧基-2-羟丙基)-3-甲基脲 2c,一种相关化合物,表现出很强的降压作用,其抗心律失常活性与普萘洛尔相当 (Chalina 等人,1998).
安全和危害
The safety information for tert-Butyl (2-chloroacetyl)carbamate indicates that it is a hazardous substance . The hazard statements include H301-H311-H331-H341 , which correspond to toxicity if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
tert-butyl N-(2-chloroacetyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPCHPGANCQUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

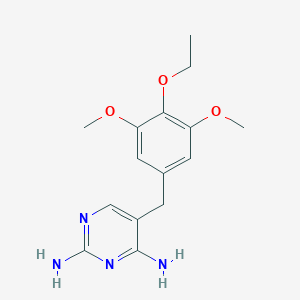
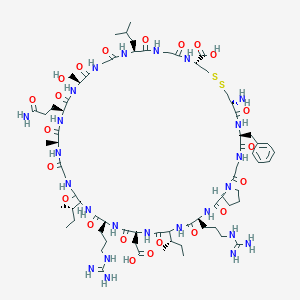
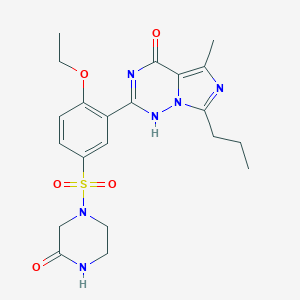
![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)

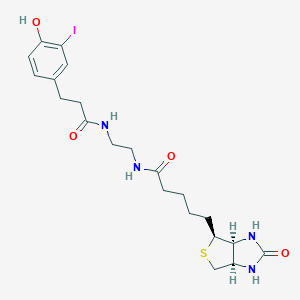
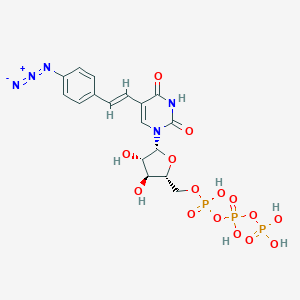
![Benzo[b]perylene](/img/structure/B48583.png)
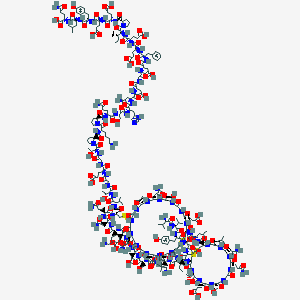
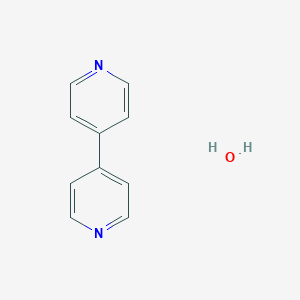

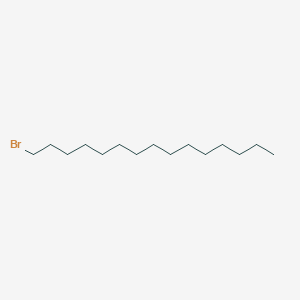
![1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B48592.png)
